(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid
Description
(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including imidazole, methoxy, and tert-butoxycarbonyl, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C22H35N5O8S |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H35N5O8S/c1-22(2,3)35-21(33)27-15(8-9-36-5)19(31)25-14(6-7-17(28)29)18(30)26-16(20(32)34-4)10-13-11-23-12-24-13/h11-12,14-16H,6-10H2,1-5H3,(H,23,24)(H,25,31)(H,26,30)(H,27,33)(H,28,29)/t14-,15-,16-/m0/s1 |
InChI Key |
VDAOUCOQDXLFSB-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled through peptide bond formation. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal a free amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone.
Scientific Research Applications
(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the peptide backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid
- **(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid
Uniqueness
The uniqueness of (S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
